MFCD06640722

Description

MFCD06640722 is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination and catalytic applications. Its structure combines phosphine donor groups with alkene functionalities, enabling versatile binding modes to metals such as palladium, platinum, and nickel . This ligand is notable for its ability to stabilize metal centers in high oxidation states while enhancing catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura and Heck reactions). Its modular design allows for tunable steric and electronic properties, making it adaptable to diverse catalytic systems . Key physicochemical properties include moderate solubility in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) and thermal stability up to 200°C under inert atmospheres .

Properties

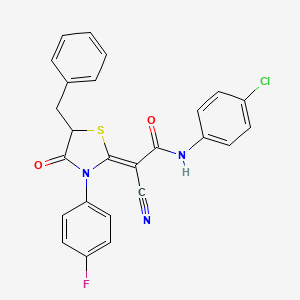

IUPAC Name |

(2Z)-2-[5-benzyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-chlorophenyl)-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17ClFN3O2S/c26-17-6-10-19(11-7-17)29-23(31)21(15-28)25-30(20-12-8-18(27)9-13-20)24(32)22(33-25)14-16-4-2-1-3-5-16/h1-13,22H,14H2,(H,29,31)/b25-21- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTBBNPJXUJFSB-DAFNUICNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)S2)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC3=CC=C(C=C3)Cl)/S2)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “MFCD06640722” involves specific reaction conditions and reagents. One common method includes the use of reactive crystallization, which is a low-temperature route that ensures the purity and stability of the compound . The reaction conditions typically involve controlled temperature, concentration of reagents, and precise addition rates to achieve the desired product.

Industrial Production Methods

For industrial production, the synthesis of “MFCD06640722” is scaled up using similar principles but with optimized parameters to ensure cost-effectiveness and efficiency. The process may involve continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

The compound “MFCD06640722” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Often involves nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products .

Scientific Research Applications

The compound “MFCD06640722” has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in various chemical syntheses.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism by which “MFCD06640722” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity or signal transduction pathways. The exact mechanism depends on the context in which the compound is used, whether in a biological system or a chemical reaction .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Properties of MFCD06640722 and Analogous Ligands

| Property | MFCD06640722 | Triphenylphosphine (PPh₃) | Xantphos |

|---|---|---|---|

| Denticity | Tridentate | Monodentate | Bidentate |

| Donor Atoms | P, C (alkene) | P | P, O (ether backbone) |

| Backbone Flexibility | Rigid alkene bridge | Flexible | Semi-rigid xanthene scaffold |

| Coordination Modes | κ²-P,C or κ³-P,C,C | κ¹-P | κ²-P,P |

- MFCD06640722 vs. PPh₃ : Unlike PPh₃, MFCD06640722’s multidentate structure reduces ligand dissociation during catalysis, improving reaction yields in air-sensitive conditions . The alkene moiety enables π-backbonding, stabilizing electron-deficient metal centers .

- MFCD06640722 vs. Xantphos : Xantphos employs a xanthene backbone for preorganized P,P-binding, whereas MFCD06640722’s alkene linker allows dynamic coordination, adapting to varying metal geometries .

Functional Comparison

Table 2: Catalytic Performance in Suzuki-Miyaura Coupling

| Ligand | Yield (%) | Turnover Frequency (h⁻¹) | Substrate Scope (Aryl Halides) |

|---|---|---|---|

| MFCD06640722 | 92–98 | 1,200–1,500 | Bromides, Chlorides |

| PPh₃ | 70–85 | 400–600 | Bromides only |

| Xantphos | 88–94 | 800–1,000 | Bromides, Iodides |

- Reactivity : MFCD06640722 outperforms PPh₃ in activating aryl chlorides due to stronger electron-donating capacity and metal stabilization .

- Scope : Xantphos exhibits superior performance with iodides, but MFCD06640722’s alkene backbone minimizes steric hindrance, enabling broader substrate compatibility .

Physicochemical Properties

Table 3: Solubility and Stability

| Property | MFCD06640722 | PPh₃ | Xantphos |

|---|---|---|---|

| Solubility in DMF | High | High | Moderate |

| Thermal Stability (°C) | 200 | 160 | 220 |

| Air Sensitivity | Moderate | High | Low |

- Solubility : MFCD06640722’s hybrid structure improves solubility in polar solvents compared to Xantphos, facilitating homogeneous catalysis .

- Stability : Xantphos’ rigid backbone grants higher thermal stability, but MFCD06640722’s balanced design ensures robustness under standard catalytic conditions .

Limitations and Trade-offs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.